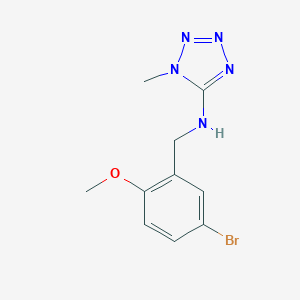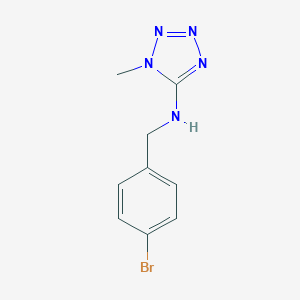![molecular formula C19H18N2 B503672 N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine](/img/structure/B503672.png)
N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine is an organic compound that features a biphenyl group and a pyridine ring connected through a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine typically involves the reaction of 4-bromomethylbiphenyl with 3-pyridinemethanamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and pyridine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(4-pyridinylmethyl)amine
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-quinolinylmethyl)amine
Uniqueness
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of biphenyl and pyridine moieties provides a versatile scaffold for further functionalization and optimization in various applications.
Eigenschaften
Molekularformel |
C19H18N2 |
|---|---|
Molekulargewicht |
274.4g/mol |
IUPAC-Name |
1-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C19H18N2/c1-2-6-18(7-3-1)19-10-8-16(9-11-19)13-21-15-17-5-4-12-20-14-17/h1-12,14,21H,13,15H2 |
InChI-Schlüssel |
VRNVPEMJTXLWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine](/img/structure/B503589.png)
![N-(3-bromobenzyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B503591.png)

![N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine](/img/structure/B503594.png)
![N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503595.png)
![N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503596.png)
![N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503597.png)
![N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503598.png)
![N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503599.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-1H-tetrazol-5-amine](/img/structure/B503608.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503609.png)
![2-[2-methoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy]acetamide](/img/structure/B503610.png)
